2,6-Dichloro-4-methylnicotinonitrile
Overview
Description
2,6-Dichloro-4-methylnicotinonitrile is a useful research compound. Its molecular formula is C7H4Cl2N2 and its molecular weight is 187.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 19881. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
1. Chemical Synthesis and Structural Analysis
2,6-Dichloro-4-methylnicotinonitrile is used in chemical synthesis processes. For instance, a study by Dyadyuchenko et al. (2021) demonstrated its use in the unusual regioselective reaction with malononitrile dimer, leading to the formation of triethylammonium 2-amino-3-(6-chloro-5-cyano-4-methyl-pyridin-2-yl)-1,1,3-tricyanoprop-2-en-1-ide (Dyadyuchenko et al., 2021).
2. Derivative Synthesis
The compound serves as a starting material for synthesizing various derivatives. Wu et al. (2012) reported the synthesis of new 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol compounds from this compound (Wu et al., 2012).
3. Plant Growth Regulation
In agricultural research, derivatives of this compound have been synthesized as prospective novel plant growth regulators. Dyadyuchenko et al. (2018) explored this application, finding some synthesized compounds effective in regulating wheat growth (Dyadyuchenko et al., 2018).
4. Analytical Chemistry
The compound is also relevant in analytical chemistry for the identification and characterization of various chemicals. Porazzi et al. (2005) developed a method for determining 2,6-dichlorobenzonitrile and its metabolites in groundwater samples, highlighting the compound's role in environmental monitoring (Porazzi et al., 2005).
Safety and Hazards
Mechanism of Action
Mode of Action
It has been observed that the compound undergoes regioselective nucleophilic substitution . This suggests that it may interact with its targets through a similar mechanism, leading to changes in the target molecules.
Biochemical Pathways
Its involvement in the synthesis of other compounds suggests that it may play a role in various biochemical reactions .
Pharmacokinetics
- Molecular Weight : 187.03
- Density : 1.4±0.1 g/cm3
- Melting Point : 108-112 °C (lit.)
- Boiling Point : 317.1±37.0 °C at 760 mmHg
These properties may influence its bioavailability and pharmacokinetics.
Result of Action
It’s important to note that the compound is used as a starting material in the synthesis of other compounds , suggesting that its primary role may be as a precursor in chemical reactions rather than having direct biological effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s worth noting that the compound is solid at room temperature , which may affect its stability and reactivity under different environmental conditions.
Biochemical Analysis
Biochemical Properties
2,6-Dichloro-4-methylnicotinonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to changes in metabolic pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in oxidative stress responses and apoptosis. Additionally, this compound can disrupt normal cellular metabolism by inhibiting key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which are essential for cell signaling. This inhibition can result in altered gene expression and changes in cellular function. Additionally, this compound can induce oxidative stress by generating reactive oxygen species (ROS), further impacting cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to reduced efficacy. Long-term exposure to the compound has been associated with persistent changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant toxic effects. For example, high doses of this compound have been associated with liver toxicity and oxidative stress in animal studies. Threshold effects have also been observed, where a specific dosage level triggers adverse reactions .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to changes in metabolic flux and metabolite levels. Additionally, the compound can affect the levels of cofactors required for various biochemical reactions, further influencing metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its biochemical effects. The compound is transported through cellular membranes via specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, influencing its activity and function. The distribution of this compound within tissues can also affect its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can impact mitochondrial function and induce oxidative stress. Understanding the subcellular localization of this compound is essential for elucidating its biochemical mechanisms .
Properties
IUPAC Name |
2,6-dichloro-4-methylpyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2/c1-4-2-6(8)11-7(9)5(4)3-10/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPMHHJCDSFAAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00236362 | |
Record name | 2,6-Dichloro-4-methylnicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00236362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
875-35-4 | |
Record name | 2,6-Dichloro-4-methyl-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=875-35-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Cyano-2,6-dichloro-4-methylpyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000875354 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 875-35-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19881 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6-Dichloro-4-methylnicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00236362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dichloro-4-methylnicotinonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.703 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-CYANO-2,6-DICHLORO-4-METHYLPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C46NGD2HM7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main synthetic application of 2,6-Dichloro-4-methylnicotinonitrile highlighted in the research?
A: this compound serves as a crucial starting material for synthesizing pyrazolo[3,4-b]pyridin-3-ol derivatives. [, ] For instance, it undergoes a cyclization reaction to produce 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol. [] This compound can be further modified through sulfonylation or acylation reactions to create a variety of derivatives with potentially diverse properties. []
Q2: The research mentions an unusual regioselective reaction. Could you elaborate on this?
A: While specific details about this reaction are not provided in the abstracts, the title of one paper suggests an unexpected regioselectivity when this compound reacts with malononitrile dimer. [] Regioselectivity refers to the preferential formation of one constitutional isomer over others during a chemical reaction. This suggests that the reaction proceeds with a specific preference for the site of bond formation on the this compound molecule, leading to an unexpected product. Further investigation into this reaction could be valuable for developing novel synthetic strategies.
Q3: How has computational chemistry contributed to understanding the synthesized compounds?
A: Density Functional Theory (DFT) calculations played a vital role in understanding the structure and properties of the synthesized pyrazolo[3,4-b]pyridin-3-ol derivatives. [] For example, DFT calculations were used to:
- Confirm molecular structures: The calculated geometries of compounds like 6-(pyrazol-1-yl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-3-ol derivatives were consistent with those determined experimentally via X-ray diffraction analysis. []
- Investigate tautomeric forms: DFT calculations were employed to determine the energies of different tautomeric forms of 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol, revealing the predominant form in the gas phase. []
- Analyze electronic properties: The research likely utilized DFT calculations for Molecular Electrostatic Potential (MESP) and Frontier Molecular Orbital (FMO) analysis of 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol. [] These analyses can provide insights into the compound's reactivity, potential binding sites, and other physicochemical properties.
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